molecular formula C6H17NSi B092775 3-Aminopropyltrimethylsilane CAS No. 18187-14-9

3-Aminopropyltrimethylsilane

Cat. No.: B092775
CAS No.: 18187-14-9
M. Wt: 131.29 g/mol
InChI Key: PFRLCKFENIXNMM-UHFFFAOYSA-N
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Description

3-Aminopropyltrimethylsilane is an organosilicon compound with the chemical formula C6H17NOSi. It is a colorless liquid that is primarily used as a silane coupling agent. This compound is known for its ability to functionalize substrates with alkoxysilane molecules, making it a valuable tool in various industrial and scientific applications .

Mechanism of Action

Target of Action

3-Aminopropyltrimethylsilane (APTMS) is primarily used as a silane coupling agent for the surface modification of a variety of nanomaterials . Its primary targets are the surfaces of these nanomaterials, including metal oxide nanoparticles (MONPs) . The role of APTMS is to functionalize these substrates with alkoxysilane molecules .

Mode of Action

APTMS interacts with its targets by supplying amino groups for further modifications on various materials . It is also used as a catalyst to catalyze sol–gel silica polymerization . By using APTMS as the catalyst instead of the conventional basic catalysts, a novel strategy was developed to prepare silica-based molecularly imprinted polymers (MIPs) .

Biochemical Pathways

The biochemical pathways affected by APTMS involve the silanization process and the sol-gel silica polymerization . The introduction of amine (NH2) enhances the dispersibility and anti-bacterial property of the target surfaces . APTMS modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .

Pharmacokinetics

It is known that aptms forms a thermally stable layer on different substrates , which may influence its bioavailability.

Result of Action

The result of APTMS action is the creation of a functionalized surface that can be used for various applications. The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts . The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .

Action Environment

The action of APTMS can be influenced by environmental factors. For example, the deposition process of the APTMS layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors . This process can be influenced by factors such as temperature, humidity, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropyltrimethylsilane can be synthesized through the reaction of 3-chloropropyltrimethylsilane with ammonia. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction is as follows:

Cl(CH2)3Si(CH3)3+NH3H2N(CH2)3Si(CH3)3+HCl\text{Cl(CH}_2\text{)}_3\text{Si(CH}_3\text{)}_3 + \text{NH}_3 \rightarrow \text{H}_2\text{N(CH}_2\text{)}_3\text{Si(CH}_3\text{)}_3 + \text{HCl} Cl(CH2​)3​Si(CH3​)3​+NH3​→H2​N(CH2​)3​Si(CH3​)3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.

    Substitution: This compound readily undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines under mild to moderate conditions.

Major Products:

Scientific Research Applications

3-Aminopropyltrimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Aminopropyltriethoxysilane
  • 3-Aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

Comparison: 3-Aminopropyltrimethylsilane is unique due to its trimethylsilane group, which provides distinct hydrophobic properties compared to its triethoxy and trimethoxy counterparts. This difference in hydrophobicity can influence the compound’s reactivity and compatibility with various substrates. Additionally, the presence of the amino group allows for versatile functionalization, making it a valuable tool in surface modification and material science .

Properties

IUPAC Name

3-trimethylsilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRLCKFENIXNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171198
Record name 1-Propanamine, 3-(trimethylsilyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18187-14-9
Record name 3-Aminopropyltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18187-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, 3-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(trimethylsilyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopropyl)trimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can silicon-containing compounds, like the sila-amide derivatives mentioned in the first paper, provide protection against oxidative stress?

A1: Silicon, unlike carbon, can readily expand its coordination sphere and form stable bonds with oxygen. This property allows silicon-containing compounds to act as scavengers for reactive oxygen species (ROS), which are often implicated in oxidative stress and cell damage. [] For example, sila-amide derivatives might potentially donate electrons to neutralize ROS, thereby preventing them from damaging crucial cellular components like DNA and proteins.

Q2: The second paper mentions using a siliceous material (MCM-41) for creating catalysts. How does the structure of such materials contribute to their catalytic properties?

A2: MCM-41 is a mesoporous silica material with a highly ordered pore structure and large surface area. [] This unique structure provides several advantages for catalysis: * High surface area: Allows for a larger number of active sites for catalytic reactions to occur.* Tunable pore size: Enables selective access of reactants to the active sites, based on their size and shape.* Stability: Silica frameworks are generally stable under various reaction conditions, allowing for catalyst reusability.

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